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Compound of Interest

Compound Name: Acid Red 26

Cat. No.: B1679045

Foreword: This technical guide provides a comprehensive analysis of the carcinogenic potential
of the azo dye Acid Red 26 (C.I. 16150; CAS No. 3761-53-3), also widely known as Ponceau
MX or Ponceau 2R. This document is intended for researchers, toxicologists, and professionals
in drug development and chemical safety assessment. It synthesizes available data from
carcinogenicity bioassays, genotoxicity studies, and metabolic research, presenting
guantitative data in structured tables, detailing experimental protocols, and illustrating key
pathways and workflows through standardized diagrams.

Executive Summary

Acid Red 26 is classified by the International Agency for Research on Cancer (IARC) as a
Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[1][2][3] This
classification is predicated on sufficient evidence of carcinogenicity in experimental animals.[4]
Long-term feeding studies in rodents have demonstrated the induction of liver tumors.[5]

The primary mechanism of carcinogenicity is believed to be the metabolic reduction of the azo
linkage, which releases the aromatic amine 2,4-xylidine. This metabolite can undergo further
bioactivation to reactive electrophilic species that form DNA adducts, inducing genetic damage
and initiating tumorigenesis. Genotoxicity assays have yielded mixed results, with evidence of
mutagenicity in mammalian cells with metabolic activation and induction of sister chromatid
exchange in vivo, while bacterial reverse mutation assays have been negative. Regulatory
bodies, including those in California (Proposition 65), have listed Acid Red 26 as a carcinogen.
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Carcinogenicity Assessment

Long-term animal bioassays are the primary source of evidence for the carcinogenic potential
of Acid Red 26. Studies conducted by the National Toxicology Program (NTP) have shown

clear evidence of carcinogenic activity in multiple species.

Quantitative Data from Animal Bioassays

The following table summarizes the key findings from long-term carcinogenicity studies.

Dose Key
_ Route of .
Species/S . Levels Exposure Findings
] Sex Administra ] ] Reference
train i (ppm in Duration (Tumor
ion
diet) Incidence)
Increased
2,000 - incidence
Mouse M/F Diet 19 months
50,000 of liver cell
tumors
Increased
, 2,500 - incidence
Rat M/F Diet 2 years )
10,000 of liver cell
tumors

Experimental Protocol: Chronic Carcinogenicity Feeding
Study

The findings summarized above were derived from studies following a standardized protocol for
assessing chronic toxicity and carcinogenicity.

o Test Animals: Typically, studies utilize rodent models such as F344/N rats and B6C3F1 mice.
Animals are sourced from specific pathogen-free colonies and are acclimated to laboratory
conditions before the study begins.

e Group Allocation: Animals are randomly assigned to control and multiple dose groups, with a
typical group size of 50 animals per sex.
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» Diet Preparation and Administration: The test substance, Acid Red 26, is mixed into the
standard laboratory feed at varying concentrations (e.g., parts per million, ppm). The stability
and homogeneity of the dye in the feed are verified analytically. The control group receives
the same diet without the added test substance. Food and water are provided ad libitum.

o Duration: The exposure period is typically a major portion of the animal's lifespan, such as 24
months for rats and 19-24 months for mice.

« In-life Observations: Animals are observed twice daily for clinical signs of toxicity. Body
weights and food consumption are recorded weekly for the first few months and then at
monthly intervals.

o Pathology: At the end of the study, all surviving animals are euthanized. A complete necropsy
is performed on all animals (including those that die prematurely). All organs and tissues are
examined macroscopically. A comprehensive set of tissues, along with any gross lesions, are
collected and preserved in 10% neutral buffered formalin, processed, embedded in paraffin,
sectioned, stained with hematoxylin and eosin, and examined microscopically by a qualified
pathologist.

» Statistical Analysis: The incidence of tumors in the dosed groups is compared to the
incidence in the control group using appropriate statistical methods, such as the Poly-k test,
to account for differential survival rates.

Genotoxicity Profile

The genotoxicity of Acid Red 26 has been evaluated in a range of in vitro and in vivo assays.
The results suggest that the substance has genotoxic potential, particularly after metabolic
activation.

Summary of Genotoxicity Data
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Metabolic
Assay Type Test System o Result Reference
Activation (S9)

Salmonella )
] o i ] Negative /
Gene Mutation typhimurium With and Without -
Weakly Positive
(Ames test)

Mouse
] Lymphoma i -
Gene Mutation With Positive
Assay (L5178Y

cells)

Chinese Hamster

Chromosomal - )
] Ovary (CHO) Not specified Negative

Aberration

cells
) ] Mouse Bone

Sister Chromatid ] N
Marrow Cells (in N/A Positive

Exchange (SCE) ]
Vivo)

Experimental Protocol: In Vivo Sister Chromatid
Exchange (SCE) Assay

The in vivo SCE assay is a sensitive method for detecting DNA damage. The protocol for the
study cited is outlined below.

» Test Animals: Male mice are typically used.

e Dosing: Acid Red 26 is administered to the animals, often via intraperitoneal injection or oral
gavage, at multiple dose levels (e.g., 62.5 and 125 mg/kg). A vehicle control group and a
positive control group (treated with a known mutagen like cyclophosphamide) are included.

o 5-Bromodeoxyuridine (BrdU) Infusion: To allow for the visualization of sister chromatids,
animals are infused with BrdU, a thymidine analog that incorporates into newly synthesized
DNA. This is typically done by implanting a BrdU pellet subcutaneously.

o Metaphase Arrest: Prior to tissue collection, animals are treated with a mitotic arresting
agent, such as colchicine or vincristine, to accumulate cells in the metaphase stage of cell
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division.

o Cell Harvesting: Animals are euthanized, and bone marrow is flushed from the femurs. The
cells are then processed to create chromosome preparations.

o Slide Preparation and Staining: The harvested cells are treated with a hypotonic solution,
fixed, and dropped onto microscope slides. The slides are then differentially stained (e.g.,
using the fluorescence plus Giemsa technique) to distinguish between the sister chromatids.

e Scoring: Under a microscope, well-spread second-division metaphase cells are scored for
the number of sister chromatid exchanges per cell. A statistically significant, dose-dependent
increase in the mean number of SCEs per cell in the treated groups compared to the vehicle
control group indicates a positive result.

Metabolism and Mechanism of Action

The carcinogenic activity of Acid Red 26 is intrinsically linked to its metabolism. As an azo
compound, its primary metabolic pathway involves the reductive cleavage of the -N=N- bond.

e Azo Reduction: This cleavage is primarily carried out by azoreductase enzymes produced by
the intestinal microflora and, to a lesser extent, by hepatic enzymes. This reaction breaks the
dye molecule into its constituent aromatic amines. For Acid Red 26, this process yields 2,4-
xylidine and an amino-naphthalenedisulfonic acid moiety.

» Bioactivation of 2,4-Xylidine: The carcinogenicity is attributed to 2,4-xylidine. This aromatic
amine undergoes metabolic activation, primarily in the liver, through a two-step process:

o N-hydroxylation: Cytochrome P450 enzymes catalyze the formation of N-hydroxy-2,4-
xylidine.

o Esterification: The N-hydroxy metabolite is further activated by enzymes like N-
acetyltransferases (NATS) or sulfotransferases (SULTSs) to form reactive N-acetoxy or N-
sulfonyloxy esters.

» DNA Adduct Formation: These highly reactive electrophilic esters can covalently bind to
nucleophilic sites on DNA bases (primarily guanine), forming bulky DNA adducts.
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o Consequences of DNA Damage: If not repaired by cellular DNA repair mechanisms, these
adducts can lead to mutations during DNA replication. The accumulation of mutations in
critical proto-oncogenes or tumor suppressor genes can lead to uncontrolled cell proliferation
and the initiation of cancer.

Visualizations
Diagrams of Pathways and Workflows
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Caption: Metabolic activation pathway of Acid Red 26.
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Caption: Workflow for a long-term animal carcinogenicity bioassay.
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Caption: Experimental workflow for an in vivo Sister Chromatid Exchange assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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